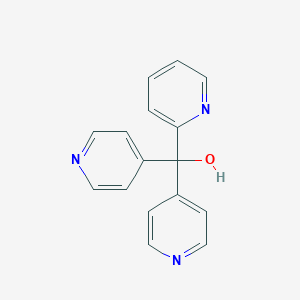
Pyridin-2-yl(dipyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl(dipyridin-4-yl)methanol, also known as DPY-19, is an organic compound that belongs to the family of pyridine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of Pyridin-2-yl(dipyridin-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, Pyridin-2-yl(dipyridin-4-yl)methanol has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell growth and proliferation. Pyridin-2-yl(dipyridin-4-yl)methanol has also been shown to bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease, and inhibit their aggregation.
Biochemical and Physiological Effects
Pyridin-2-yl(dipyridin-4-yl)methanol has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. For example, Pyridin-2-yl(dipyridin-4-yl)methanol has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. Pyridin-2-yl(dipyridin-4-yl)methanol has also been shown to reduce the production of amyloid beta peptides in Alzheimer's disease models. In addition, Pyridin-2-yl(dipyridin-4-yl)methanol has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-yl(dipyridin-4-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. Pyridin-2-yl(dipyridin-4-yl)methanol is also relatively easy to synthesize, which makes it accessible to researchers. However, Pyridin-2-yl(dipyridin-4-yl)methanol has some limitations, such as its potential toxicity and limited selectivity for specific targets. Therefore, caution should be taken when using Pyridin-2-yl(dipyridin-4-yl)methanol in lab experiments, and its effects should be carefully evaluated.
Direcciones Futuras
There are several future directions for the research and development of Pyridin-2-yl(dipyridin-4-yl)methanol. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action and identify its specific targets. In addition, Pyridin-2-yl(dipyridin-4-yl)methanol can be used as a starting point for the development of new compounds with improved properties and selectivity. Finally, Pyridin-2-yl(dipyridin-4-yl)methanol can be used to prepare functional materials with novel properties and applications.
Conclusion
In conclusion, Pyridin-2-yl(dipyridin-4-yl)methanol is a promising compound with potential applications in drug discovery, chemical biology, and material science. Its unique chemical properties and potential therapeutic effects make it an attractive target for scientific research. However, further studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy, and explore its potential applications.
Métodos De Síntesis
The synthesis of Pyridin-2-yl(dipyridin-4-yl)methanol can be achieved through a multi-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst to form 2-(4-pyridyl)pyridine. The second step involves the reduction of 2-(4-pyridyl)pyridine with sodium borohydride to form Pyridin-2-yl(dipyridin-4-yl)methanol. The yield of Pyridin-2-yl(dipyridin-4-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Pyridin-2-yl(dipyridin-4-yl)methanol has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and material science. It has been shown to have potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Pyridin-2-yl(dipyridin-4-yl)methanol has also been used as a probe to study protein-protein interactions and enzyme activity. In addition, Pyridin-2-yl(dipyridin-4-yl)methanol has been used to prepare functional materials, such as fluorescent sensors and molecular switches.
Propiedades
Fórmula molecular |
C16H13N3O |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
pyridin-2-yl(dipyridin-4-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c20-16(13-4-9-17-10-5-13,14-6-11-18-12-7-14)15-3-1-2-8-19-15/h1-12,20H |
Clave InChI |
AOVUVHQZBJTFLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O |
SMILES canónico |
C1=CC=NC(=C1)C(C2=CC=NC=C2)(C3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
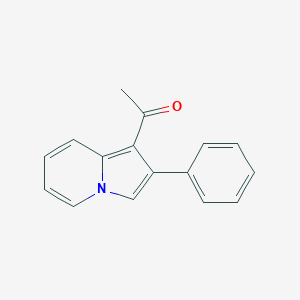
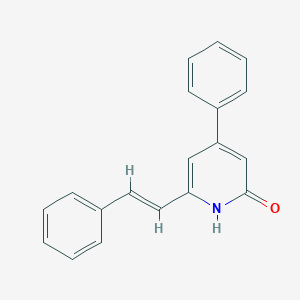


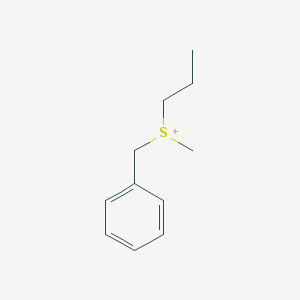

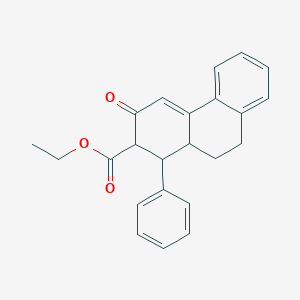
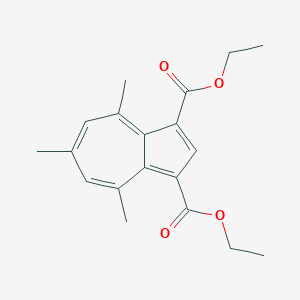
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
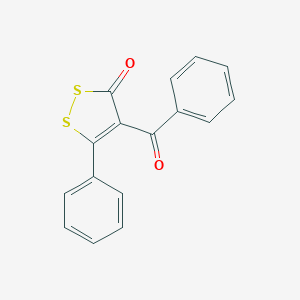
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)